2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride
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Overview
Description
2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride typically involves the reaction of chlorodiphenylmethane with 3-methylbenzo[d]thiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted thiazole compounds .
Scientific Research Applications
2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride include other thiazole derivatives, such as:
- 2,3-Dimethylbenzothiazolium iodide
- N-Methyl-2-methylbenzothiazolium iodide
- 2,3-Dimethylbenzo[d]thiazol-3-ium iodide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical structure and biological activity.
Properties
Molecular Formula |
C21H17Cl2NS |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
2-[chloro(diphenyl)methyl]-3-methyl-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C21H17ClNS.ClH/c1-23-18-14-8-9-15-19(18)24-20(23)21(22,16-10-4-2-5-11-16)17-12-6-3-7-13-17;/h2-15H,1H3;1H/q+1;/p-1 |
InChI Key |
RBDZUGCZQOKWES-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl.[Cl-] |
Origin of Product |
United States |
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